
Acyclovir Impurity O (N-Hydroxymethyl Acyclovir), Technical Grade
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Overview
Description
9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one is a chemical compound with the molecular formula C9H13N5O4 and a molecular weight of 255.23 g/mol . This compound is categorized under intermediates, impurities, metabolites, pharmaceutical standards, and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one involves the selective alkylation at the 9 position of the purine ring. Starting with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide, the process uses an acid-catalyzed phase transfer catalysis (PTC) process . The reaction conditions typically involve the use of an acid catalyst and a phase transfer catalyst to facilitate the alkylation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Structural and Reactivity Profile
Chemical Formula : C9H13N5O4
Molecular Weight : 255.23 g/mol
IUPAC Name : 9-(2-hydroxyethoxymethyl)-2-(hydroxymethylamino)-1H-purin-6-one
Key functional groups include:
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A purine ring with a hydroxymethylamino substituent at C2.
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A hydroxymethyl (-CH2OH) group at N9.
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A 2-hydroxyethoxy side chain.
These groups make the compound susceptible to oxidation, hydrolysis, and nucleophilic substitution reactions.
Formation Pathways
Impurity O arises primarily through:
Degradation Under Stress Conditions
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Hydrolytic Degradation : Elevated temperatures or humidity may cleave the hydroxymethyl group, reverting to acyclovir and formaldehyde.
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Oxidative Degradation : The hydroxymethyl group oxidizes to a carboxylate under strong oxidizing agents (e.g., H2O2), forming 9-carboxymethyl acyclovir .
Reaction Conditions and Byproducts
Analytical Characterization
Spectroscopic Data :
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IR : O–H stretch (3358 cm−1), C=O stretch (1728 cm−1), and N–H bend (1633 cm−1) .
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1^11H NMR (DMSO-d6_66) : δ 8.07 (s, 1H, purine H8), δ 4.35 (m, 2H, -CH2OH), δ 3.10 (m, 2H, -OCH2) .
Regulatory and Stability Considerations
Scientific Research Applications
9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one involves its interaction with molecular targets and pathways in biological systems. As a purine derivative, it can interact with nucleic acids and enzymes involved in DNA and RNA synthesis . The hydroxyl and amino groups in the compound facilitate its binding to specific molecular targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ganciclovir: A nucleoside analog structurally related to acyclovir, used as an antiviral medication.
Acyclovir: An antiviral medication used to treat herpes simplex virus infections.
2-Amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-6H-purin-6-one: Another purine derivative with similar structural features.
Uniqueness
9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its presence as an impurity in acyclovir formulations highlights its relevance in pharmaceutical research and quality control .
Properties
Molecular Formula |
C9H13N5O4 |
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Molecular Weight |
255.23 g/mol |
IUPAC Name |
9-(2-hydroxyethoxymethyl)-2-(hydroxymethylamino)-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4/c15-1-2-18-5-14-3-10-6-7(14)12-9(11-4-16)13-8(6)17/h3,15-16H,1-2,4-5H2,(H2,11,12,13,17) |
InChI Key |
DAUYKVFCWNUWLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)NCO |
Origin of Product |
United States |
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